molecular formula C20H27N3O2S B2576913 1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898624-84-5

1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Cat. No. B2576913
M. Wt: 373.52
InChI Key: NQRXQLZTPSWANZ-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is synthesized through traditional methods involving the reaction of α-halocarbonyl compounds with thiocarbamides, as demonstrated in the synthesis of related thiazole derivatives (Potikha & Kovtunenko, 2007).

Potential Biological Activities

  • Antioxidant Properties : QSAR-analysis of derivatives of this compound indicates potential antioxidant activities, crucial for the development of new antioxidants (Drapak et al., 2019).
  • Anti-Breast Cancer Potential : Derivatives of this compound have shown promise as anti-breast cancer agents, as demonstrated in studies involving microwave-assisted synthesis (Mahmoud et al., 2021).
  • Antituberculosis Activity : Certain derivatives have been studied for their in vitro antituberculosis properties, highlighting their potential as therapeutic agents (Chitra et al., 2011).
  • Inhibition of HIV-1 Replication : N-Arylsulfonyl derivatives have shown efficacy in inhibiting HIV-1 replication, suggesting potential applications in HIV treatment (Che et al., 2015).

Antimicrobial and Antifungal Effects

  • Antimicrobial Properties : Research indicates the potential of certain derivatives for antimicrobial applications, such as in treating bacterial infections (Wanjari, 2020).

Computational Analysis and Drug Design

  • Molecular Docking Studies : Molecular docking studies of novel synthesized derivatives highlight the utility of these compounds in the development of new antibacterial agents (Khumar et al., 2018).

properties

IUPAC Name

1-[4-methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15-7-4-5-8-18(15)21-20-23(16(2)19(26-20)17(3)24)10-6-9-22-11-13-25-14-12-22/h4-5,7-8H,6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRXQLZTPSWANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

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